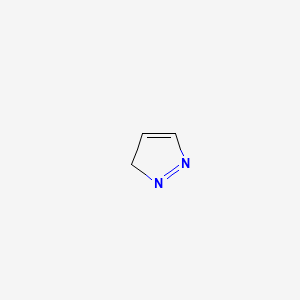

3H-pyrazole

Descripción

Propiedades

Número CAS |

288-12-0 |

|---|---|

Fórmula molecular |

C3H4N2 |

Peso molecular |

68.08 g/mol |

Nombre IUPAC |

3H-pyrazole |

InChI |

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-2H,3H2 |

Clave InChI |

DEEPVUMBLJVOEL-UHFFFAOYSA-N |

SMILES |

C1C=CN=N1 |

SMILES canónico |

C1C=CN=N1 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Biological Activities

3H-Pyrazole compounds exhibit a wide range of biological activities, making them valuable in pharmaceutical development. The following table summarizes key biological activities associated with this compound derivatives:

| Biological Activity | Description | Representative Compounds |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways, useful in treating conditions like arthritis. | Aminopyrine, Phenylbutazone |

| Antimicrobial | Effective against various bacteria and fungi. | Pyrazole derivatives with aliphatic amides |

| Antiviral | Activity against viruses such as hepatitis A and herpes simplex. | 4,5-disubstituted pyrazole derivatives |

| Anticancer | Inhibition of cancer cell proliferation through various mechanisms. | Compounds targeting Aurora kinases |

| ACE Inhibitory | Potential for treating hypertension by inhibiting angiotensin-converting enzyme. | Trisubstituted pyrazole derivatives |

Case Studies

- Anti-inflammatory Activity : A study synthesized 22 1,3,4-trisubstituted pyrazole derivatives that were evaluated for anti-inflammatory properties using the carrageenan-induced paw edema method. Compound 5a exhibited an inhibition rate of 84.2%, comparable to diclofenac (86.72%) .

- Antimicrobial Properties : Research on novel 1,5-diaryl pyrazoles showed significant antibacterial activity against E. coli and S. aureus. The presence of specific pharmacophores enhanced their efficacy .

- Antiviral Efficacy : Derivatives containing halogen substituents demonstrated potent antiviral activity against a range of viruses in cell culture assays. One compound was particularly effective against hepatitis A virus .

- Kinase Inhibition : A series of pyrazole-based compounds were developed to inhibit Aurora kinases, crucial for cancer cell division. Compound 7a showed IC50 values of 0.18 μM against human colon carcinoma cells .

Agricultural Applications

In addition to medicinal uses, this compound compounds have also been explored for their agricultural applications. For instance, a synthetic derivative named EH-1 displayed ethylene-like activity in inducing plant responses such as stem elongation and apical hook formation in Arabidopsis seedlings . This suggests potential uses in plant growth regulation.

Synthetic Methodologies

The synthesis of this compound derivatives typically involves reactions such as:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3H-pyrazole derivatives, and how do experimental conditions influence product selectivity?

- Answer : this compound synthesis often involves [3+2] cycloaddition reactions or hydrazone cyclization. For example, alkyne-tethered N-sulfonyl hydrazones undergo divergent pathways under copper catalysis (yielding spiro-4H-pyrazoles) or thermal conditions (producing chromene derivatives), with this compound as a key intermediate . Variations in catalysts (e.g., copper vs. heat) and substituents on starting materials significantly impact regioselectivity. Mechanistic studies using single-crystal X-ray diffraction confirm intermediates .

Q. How can researchers characterize this compound derivatives to confirm structural integrity?

- Answer : Key techniques include:

- NMR spectroscopy : For analyzing substituent effects on pyrazole ring protons (e.g., splitting patterns in ¹H NMR) .

- X-ray crystallography : Critical for resolving ambiguous stereochemistry, as demonstrated in spiro-pyrazole intermediates .

- IR spectroscopy : To track functional groups like carbonyls or amines during synthesis .

- Mass spectrometry : For molecular weight validation, especially in fluorinated derivatives (e.g., trifluoromethyl-substituted pyrazoles) .

Q. What functionalization strategies enhance the solubility or stability of this compound cores for biological studies?

- Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or hydrophilic moieties (e.g., carboxylic acids) improves solubility. For instance, 5-(trifluoromethyl)-1H-pyrazole derivatives are stabilized via hydrogen bonding with polar solvents . Methyl or benzyl groups at the N1 position can shield reactive sites, as seen in ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound derivatives via [3+2] cycloaddition vs. hydrazone cyclization?

- Answer :

- [3+2] Cycloaddition : Proceeds through dipolar intermediates (e.g., nitrile imines) reacting with alkynes/alkenes. Ruthenium-catalyzed reactions with diazoalkanes yield 3H-pyrazoles via metal-stabilized intermediates .

- Hydrazone cyclization : Involves base-mediated deprotonation and ring closure. For example, dilithiated hydrazones form 3H-pyrazoles through intramolecular nucleophilic attack .

- Divergent pathways can be probed using kinetic isotope effects (KIEs) or computational modeling .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Answer : Discrepancies often arise from assay conditions or impurities. Approaches include:

- Purity validation : HPLC or GC-MS to exclude byproducts (e.g., pyrazolone contamination) .

- Dose-response studies : To differentiate intrinsic activity from solvent effects (e.g., DMSO interference in antimicrobial assays) .

- Structural analogs : Testing derivatives with incremental substitutions (e.g., fluorophenyl vs. chlorophenyl groups) to isolate pharmacophores .

Q. How can researchers design this compound-based ligands for metal coordination or enzyme inhibition?

- Answer :

- Metal coordination : Pyrazole’s N1 and N2 atoms bind transition metals. For example, [Mo(OCMe)(CO)₂(pzH)₂] complexes use 3,5-dimethylpyrazole as a ligand .

- Enzyme inhibition : Substituent positioning is critical. CDPPB, a this compound derivative, acts as an mGluR5 ligand by mimicking glutamate’s carboxylate group via a cyano substituent .

- Computational docking : Tools like AutoDock predict binding modes to optimize substituent geometry .

Methodological Guidance

Q. How should researchers analyze divergent outcomes in this compound synthesis (e.g., unexpected byproducts)?

- Answer :

- In situ monitoring : Use techniques like IR or LC-MS to track intermediate formation .

- Control experiments : Vary catalysts (e.g., Cu(I) vs. thermal conditions) to isolate pathway dependencies .

- Isolation and characterization : Purify byproducts (e.g., via column chromatography) and compare spectral data to literature .

Q. What criteria ensure rigorous structure-activity relationship (SAR) studies for this compound derivatives?

- Answer : Apply the FINER framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.